3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a fluorophenyl group, a furan-2-ylmethyl group, and a carboxamide group. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the pyrazole nitrogen with a furan-2-ylmethyl halide under basic conditions.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxamide group.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-methylphenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-20-15(16(21)18-10-13-3-2-8-22-13)9-14(19-20)11-4-6-12(17)7-5-11/h2-9H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJBZEUDJKMMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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